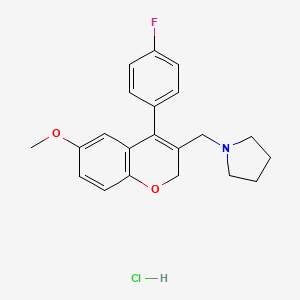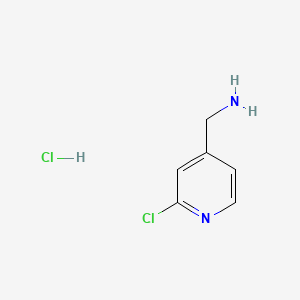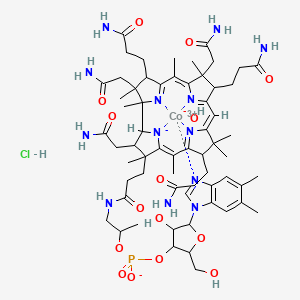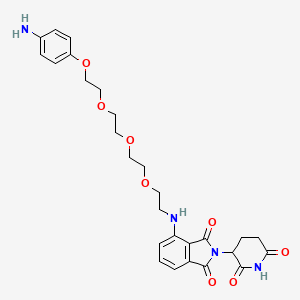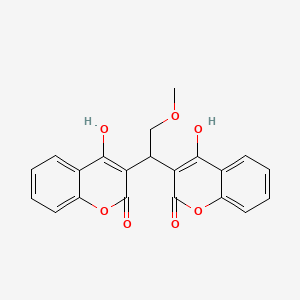
Coumetarol
説明
クマテロールは、抗凝固作用で知られる合成有機化合物です。ビタミンK拮抗薬として作用し、血栓形成を効果的に予防します。
製造方法
合成経路と反応条件
クマテロールは、様々な化学経路で合成することができます。一般的な方法の1つは、酸性条件下で4-ヒドロキシクマリンと2-メトキシアセトフェノンを縮合させることです。この反応は通常、p-トルエンスルホン酸などの触媒を必要とし、エタノールなどの溶媒中で行われます。 生成物はその後、再結晶によって精製されます .
工業生産方法
工業的な環境では、クマテロールの製造は、同様の化学経路を用いた大規模合成によって行われ、収率と純度が向上するように最適化されています。 このプロセスには、最終製品の品質と安全性を確保するための厳格な品質管理が含まれます .
準備方法
Synthetic Routes and Reaction Conditions
Coumetarol can be synthesized through various chemical routes. One common method involves the condensation of 4-hydroxycoumarin with 2-methoxyacetophenone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
反応の種類
クマテロールは、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: クマテロールは、様々な誘導体を形成するために酸化することができます。これらの誘導体は、異なる生物活性を持つ場合があります。
還元: 還元反応は、クマテロールの官能基を変性させる可能性があり、薬理学的特性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、クマテロールの酸化によりヒドロキシクマリン誘導体が生成される可能性があり、還元によりジヒドロキシクマリン化合物が生成される可能性があります .
科学的研究の応用
クマテロールは、広範囲の科学研究に適用されています。
化学: これは、抗凝固メカニズムと関連化合物の合成に関する研究のモデル化合物として使用されます。
生物学: クマテロールは、血液凝固経路と新しい抗凝固薬の開発に関する研究に使用されます。
医学: 主な用途は、深部静脈血栓症や肺塞栓症などの血栓塞栓症の治療と予防です。
作用機序
クマテロールは、ビタミンKエポキシドレダクターゼという酵素の阻害によって効果を発揮します。この阻害は、ビタミンKエポキシドの活性型への変換を阻害し、これは凝固因子II、VII、IX、およびXの合成に不可欠です。 その結果、血液の凝固能力が大幅に低下し、クマテロールは効果的な抗凝固薬になります .
類似化合物の比較
類似化合物
ワルファリン: 抗凝固作用が類似する、もう1つのよく知られたビタミンK拮抗薬。
ジクマロール: ビタミンKエポキシドレダクターゼも阻害する、自然に存在する抗凝固薬。
独自性
クマテロールは、ビタミンK拮抗薬として作用する、独自の化学構造を持っています。 合成起源により、自然発生の抗凝固剤と比較して、その有効性を高め、副作用を軽減するための構造修飾の機会も提供されます .
類似化合物との比較
Similar Compounds
Warfarin: Another well-known vitamin K antagonist with similar anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant that also inhibits vitamin K epoxide reductase.
Coumestrol: A phytoestrogen with some structural similarities to coumetarol but different biological activities
Uniqueness
This compound is unique in its specific chemical structure, which allows it to act as a potent vitamin K antagonist. Its synthetic origin also provides opportunities for structural modifications to enhance its efficacy and reduce side effects compared to naturally occurring anticoagulants .
特性
IUPAC Name |
4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)-2-methoxyethyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O7/c1-26-10-13(16-18(22)11-6-2-4-8-14(11)27-20(16)24)17-19(23)12-7-3-5-9-15(12)28-21(17)25/h2-9,13,22-23H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCJFFQZPGTGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195902 | |
| Record name | Coumetarol [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4366-18-1 | |
| Record name | Coumetarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4366-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumetarol [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004366181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumetarol [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coumetarol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMETAROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO1VQB3SPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of developing new synthesis methods for compounds like Coumetarol?
A1: this compound belongs to a class of compounds called methylene bridged biscoumarins, which have known applications as oral anticoagulants for treating thromboembolic disorders [, ]. Developing new synthesis methods is crucial for several reasons:
Q2: What are the limitations of existing synthesis methods for this compound as highlighted in the research?
A2: The research points out specific drawbacks of previous methods:
- Limited Generality: One method, involving the condensation of 4-hydroxycoumarin with formaldehyde in a basic aqueous solution, lacks general applicability [, ]. This suggests it might not be suitable for synthesizing a wide range of structurally diverse biscoumarins.
- Restricted Product Scope: Another approach, employing electrochemical oxidation followed by the Knoevenagel reaction, is primarily effective in producing methylene bridged bispyrone derivatives [, ]. This limits its use in creating the desired range of biscoumarin structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)
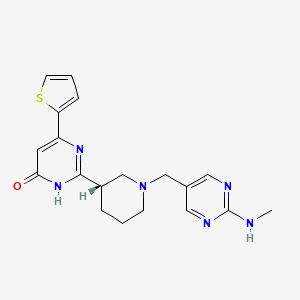
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)
